2,3,6-Trimethoxyphenol
Overview
Description
2,3,6-Trimethoxyphenol is an organic compound with the molecular formula C9H12O4 It is a derivative of phenol, where three hydrogen atoms in the benzene ring are replaced by methoxy groups (-OCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trimethoxyphenol typically involves the methylation of hydroquinone or other phenolic precursors. One common method is the reaction of hydroquinone with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction conditions usually involve heating the mixture to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2,3,6-Trimethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Trimethoxyphenol involves its interaction with molecular targets and pathways in biological systems. The compound’s methoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. Additionally, its potential anticancer effects could be related to the inhibition of specific signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
2,3,6-Trimethoxyphenol can be compared with other methoxy-substituted phenols, such as:
2,4,6-Trimethoxyphenol: Similar structure but different substitution pattern, leading to variations in chemical reactivity and biological activity.
3,4,5-Trimethoxyphenol: Another isomer with distinct properties and applications.
2,3,4-Trimethoxyphenol: Differently substituted phenol with unique chemical and biological characteristics.
Properties
IUPAC Name |
2,3,6-trimethoxyphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-11-6-4-5-7(12-2)9(13-3)8(6)10/h4-5,10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLBPEFKIZVHGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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